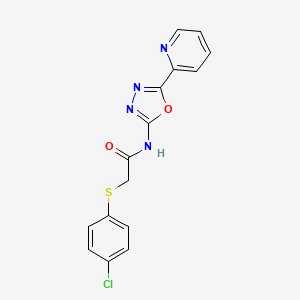

2-((4-chlorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

2-((4-Chlorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-2-yl group at position 5 and a thioether-linked 4-chlorophenylacetamide moiety. This structure combines pharmacophoric elements known for bioactivity: the 1,3,4-oxadiazole ring enhances metabolic stability and π-π stacking interactions, while the pyridine and chlorophenyl groups contribute to target binding and solubility modulation . Spectroscopic characterization (IR, NMR) confirms the presence of key functional groups, such as the S–CH₂ proton (δ4.14 ppm in ¹H NMR) and C–O stretching (710 cm⁻¹ in IR) .

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O2S/c16-10-4-6-11(7-5-10)23-9-13(21)18-15-20-19-14(22-15)12-3-1-2-8-17-12/h1-8H,9H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACBFQCSJDJOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Thioether formation: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction with a suitable thiol.

Acetamide formation: The final step involves the acylation of the intermediate with an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Structural Characteristics

The molecular structure of 2-((4-chlorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide includes:

- A 4-chlorophenyl group attached to a sulfur atom.

- An acetamide moiety linked to a pyridine-derived oxadiazole ring .

These components contribute to its biological activity by facilitating interactions with specific enzymes and receptors.

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

- Enzyme Inhibition : Compounds similar to this compound have shown the ability to inhibit key enzymes involved in cancer progression:

- Inhibition of thymidylate synthase and histone deacetylases (HDAC) has been observed.

- Significant cytotoxic effects against various cancer cell lines, including A549 lung cancer cells, have been documented, with notable inhibition of cell proliferation.

Antimicrobial Activity

- Pathogen Targeting : The oxadiazole moiety enhances the compound's activity against bacterial strains:

- Studies have evaluated its effectiveness against pathogens such as Mycobacterium tuberculosis, demonstrating promising antimicrobial properties.

- The compound's mechanism includes the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammation and cancer progression.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)acetamide | Contains thiadiazole instead of oxadiazole | Antimicrobial properties |

| 2-thiophenecarboxylic acid derivatives | Similar thioether linkages | Anticancer activity |

| N-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Similar aromatic substitutions | Enzyme inhibition |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Cytotoxicity Assays : In vitro assays revealed that this compound exhibited significant cytotoxicity against A549 lung cancer cells compared to standard chemotherapy agents like cisplatin.

- Inhibitory Profile : The compound showed dual inhibition of COX enzymes (COX-1 and COX-2), with percentages of inhibition reported at 59.52% and 50.59%, respectively.

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Key Observations:

- Halogen Substitution : Chlorophenyl groups (e.g., 4-Cl in the target compound and Compound 14a) enhance cytotoxicity and binding affinity due to hydrophobic and electron-withdrawing effects .

- Heterocyclic Core : Replacing oxadiazole with thiadiazole (Compound 3) shifts activity toward Akt inhibition, suggesting core-dependent target specificity .

- Aromatic Diversity : Pyridine (target compound) vs. benzofuran (Compound 2a) alters solubility and interaction profiles, impacting therapeutic applications (e.g., antimicrobial vs. anticancer) .

Key Observations:

- Synthetic Efficiency : Ultrasonic-assisted methods (e.g., for benzofuran derivatives ) improve yields compared to conventional reflux .

- Thermal Stability: Higher melting points (>300°C in phthalazinone derivatives ) correlate with rigid aromatic systems, whereas acetamide derivatives (e.g., Compound 14a) exhibit moderate thermal stability .

Biological Activity

2-((4-chlorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound integrates a thioether group and a 1,3,4-oxadiazole moiety, which are both known for their pharmacological properties. The exploration of its biological activity is essential for understanding its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H12ClN4OS |

| Molecular Weight | 320.79 g/mol |

| CAS Number | 923201-72-3 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole ring is known to exhibit various mechanisms of action, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and other diseases.

- Receptor Modulation : It could potentially modulate receptor activities, impacting signaling pathways crucial for cellular functions.

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting a potential role in antimicrobial therapy.

Biological Activity Studies

Recent studies have investigated the biological activity of similar compounds containing the oxadiazole moiety. Here are some key findings relevant to this compound:

Anticancer Activity

Research indicates that derivatives of the oxadiazole scaffold demonstrate significant anticancer properties by targeting various enzymes such as thymidylate synthase and histone deacetylases (HDAC). For instance, compounds with similar structures have shown IC50 values in the micromolar range against several cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Properties

The presence of the pyridine and thioether groups in the structure may enhance antimicrobial activity. Compounds with related structures have been reported to exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi . For example, a study highlighted that certain thiazole derivatives displayed potent antibacterial effects against Staphylococcus aureus and Escherichia coli.

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be further understood through SAR studies. Key factors influencing its biological activity include:

- Substituents on the Aromatic Rings : The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and interaction with biological targets.

- Oxadiazole Ring Modifications : Variations in substituents on the oxadiazole ring can significantly affect potency and selectivity against specific targets.

Comparative Analysis with Similar Compounds

To illustrate the unique properties of this compound compared to similar derivatives, a comparative analysis is presented below:

| Compound | Biological Activity |

|---|---|

| 2-((4-bromophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4... | Moderate anticancer activity |

| 2-methyl-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol... | Strong antibacterial effects |

| 2-thiouracil derivatives | Broad-spectrum antimicrobial and antitumor activities |

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Anticancer Trials : A trial involving oxadiazole derivatives showed promising results in reducing tumor size in animal models by inhibiting HDAC activity.

- Antimicrobial Efficacy : Clinical isolates treated with similar thioether-containing compounds demonstrated reduced growth rates for both bacterial and fungal pathogens.

Q & A

Q. What are the typical synthetic routes for 2-((4-chlorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide?

The compound can be synthesized via nucleophilic substitution reactions. A common approach involves refluxing intermediates (e.g., 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol) with halogenated acetamide derivatives in acetone or ethanol, using K₂CO₃ as a base. Reaction times typically range from 6–8 hours under reflux conditions, followed by recrystallization from ethanol to purify the product . Alternative routes may involve coupling thioether-containing intermediates with preformed oxadiazole-pyridine scaffolds .

Q. How is the compound structurally characterized in academic research?

Key characterization methods include:

- ¹H NMR spectroscopy : Proton environments (e.g., aromatic protons, NH groups) are analyzed to confirm connectivity. For example, NH peaks in acetamide moieties typically appear at δ 8.5–10.0 ppm .

- Melting point determination : Used to assess purity (e.g., reported m.p. 184–185°C for analogous compounds) .

- X-ray crystallography : Resolves bond lengths and angles, particularly for verifying oxadiazole and pyridine ring geometries .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., acetone) enhance nucleophilic substitution efficiency compared to ethanol, as seen in yields up to 72% .

- Catalyst/base optimization : K₂CO₃ is preferred over weaker bases for deprotonating thiol intermediates, minimizing side reactions .

- Temperature control : Prolonged reflux (6–8 hours) ensures complete reaction but may require adjustment to avoid decomposition of heat-sensitive intermediates.

Q. What methodologies are used to evaluate the biological activity of this compound?

While direct data on this compound is limited, analogous acetamide-oxadiazole hybrids are tested via:

- Enzyme inhibition assays : Acetylcholinesterase (AChE) inhibition studies using Ellman’s method, with IC₅₀ values calculated from dose-response curves .

- Antimicrobial screening : Broth microdilution assays against bacterial/fungal strains, with MIC values reported .

- Cytotoxicity testing : MTT assays on cancer cell lines to assess apoptotic effects, supported by molecular docking to predict binding affinities .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts)?

- Comparative analysis : Cross-reference observed shifts with structurally similar compounds (e.g., 3a in shows NH at δ 10.2 ppm) .

- Advanced NMR techniques : Use HSQC or HMBC to resolve ambiguous proton-carbon correlations, particularly for overlapping aromatic signals.

- Computational validation : Density Functional Theory (DFT) calculations can predict NMR chemical shifts, aiding in peak assignment .

Q. What strategies are employed to study the compound’s reactivity in coordination chemistry?

- Metal complexation : The sulfur and nitrogen atoms in the thioether and oxadiazole groups can act as ligands. Studies on analogous thiazole derivatives show coordination with transition metals (e.g., Cu²⁺, Zn²⁺) via spectroscopic and crystallographic methods .

- Redox behavior : Cyclic voltammetry reveals electron-transfer properties, critical for designing catalytic or sensor applications .

Q. How is solubility and stability assessed for this compound in experimental settings?

- Solubility profiling : Test in solvents like DMSO, ethanol, and water. Recrystallization from ethanol (as in ) suggests moderate polarity .

- Stability studies : Accelerated degradation tests under varying pH, temperature, and light exposure, monitored via HPLC or TLC .

Methodological Considerations

Q. What computational tools are recommended for modeling this compound’s interactions?

- Molecular docking : Software like AutoDock Vina predicts binding modes to biological targets (e.g., AChE) using crystal structures from the Protein Data Bank .

- QSAR modeling : Relates structural features (e.g., logP, H-bond donors) to activity data for lead optimization .

Q. How are synthetic byproducts or impurities identified and mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.